Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid
Description
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1 |
InChI Key |
WQJNGLXEWNXGLB-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthetic route typically starts from Boc-protected pyrrole derivatives, such as Boc-pyrrole-6, which undergo cycloaddition reactions with dimethyl acetylenedicarboxylate under microwave irradiation to form bicyclic intermediates (compound 7 in the referenced scheme). Subsequent catalytic hydrogenation yields bis-endo-carboxylate intermediates (compound 8), which are crucial precursors for further functionalization.
Epimerization and Functional Group Manipulations
Treatment of the bis-endo-carboxylate intermediate with sodium methoxide in methanol induces complete epimerization to the desired trans derivative (compound 9). Boc deprotection and ester hydrolysis are then performed using Amberlyst A26 resin in a catch-and-release methodology, efficiently converting esters to the monoacid form (compound 11) without isolating monoesters, showcasing a selective and mild hydrolysis process.
Intramolecular Ugi Reaction for Azabicyclic Peptidomimetics
The core synthetic innovation involves an intramolecular Ugi five-center four-component reaction (U-5C-4CR) using compound 11, aldehydes, and isocyanides in methanol at room temperature. This reaction yields polyfunctionalized azabicyclic peptidomimetics (compound 12a and analogues). The reaction tolerates a variety of aldehydes and isocyanides, producing mixtures of diastereoisomers with yields ranging from moderate to high (41–77%) and diastereomeric ratios varying widely depending on the substituents (see Table 1 below).
| Product | Isocyanide (R1) | Aldehyde (R2) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 13a | n-Butyl | iso-Butyl | 76 | 63:37 |
| 13b | tert-Butyl | iso-Butyl | 74 | 95:5 |
| 13c | n-Butyl | iso-Propyl | 69 | 87:13 |
| 13d | CH2CO2Me | iso-Propyl | 41 | 56:44 |
| 13e | Benzyl | Ethyl | 63 | 52:48 |
| 13f | Cyclohexyl | Hydrogen (formaldehyde) | 73 | — |
| 13g | n-Pentyl | Hydrogen (formaldehyde) | 77 | — |
| 13h | tert-Butyl | Ethyl | 65 | 88:12 |
| 13i | Cyclohexyl | Phenyl | 43 | 75:25 |
| 13j | Benzyl | Phenyl | 59 | 80:20 |
| 13k | CH2CO2Me | Cyclohexyl | 54 | 62:38 |
| 13l | 1,1,3,3-Tetramethylbutyl | Cyclohexyl | 34 | 100:0 |
| 13m | 4-Methoxyphenyl | iso-Butyl | 73 | 57:43 |
Table 1: Yields and diastereomeric ratios for intramolecular Ugi reactions of compound 11 with various aldehydes and isocyanides followed by esterification.
Post-Condensation Functionalization
The presence of an additional endo carboxylic acid group in the bicyclic framework allows selective post-condensation modifications. For example, treatment of crude Ugi adducts with coupling reagents such as diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and nucleophiles like (S)-α-methylbenzylamine affords amide derivatives in good yields (ca. 71%). Attempts to use polymer-supported reagents for catch-and-release purification showed limited binding efficiency, but direct coupling to functionalized resins followed by cleavage yielded hydroxamic acid derivatives quantitatively with high purity (90% HPLC).
Experimental Conditions and Techniques
- Microwave irradiation at 120 °C for cycloaddition steps enhances reaction rates and yields.
- Hydrogenation under atmospheric pressure with Pd/C catalyst efficiently reduces intermediates quantitatively.
- Sodium methoxide in methanol is employed for epimerization.
- Amberlyst A26 resin (OH- form) is used for selective ester hydrolysis with catch-and-release methodology.
- Intramolecular Ugi reactions are performed in methanol at room temperature or under microwave conditions depending on substrate reactivity.
- Post-condensation acylations use standard peptide coupling reagents (DIC, HOBt) in DMF.
- Purification involves flash chromatography and resin-bound techniques with ninhydrin tests for monitoring coupling completeness.
- Characterization includes 1H and 13C NMR spectroscopy, GC-MS for diastereomeric ratio determination, and HPLC purity assessment.
Summary of Research Findings
- The synthesis of this compound derivatives is efficiently achieved through a sequence starting from Boc-pyrrole derivatives, followed by cycloaddition, hydrogenation, epimerization, and selective hydrolysis.
- The intramolecular Ugi multicomponent reaction is a key step enabling the introduction of diverse substituents on the nitrogen atom and the formation of complex azabicyclic peptidomimetics.
- Post-condensation modifications exploit the free carboxylic acid group for further functionalization, expanding the chemical space accessible from this scaffold.
- The methodology allows for combinatorial library synthesis, which is valuable for drug discovery applications targeting biological activities such as histone deacetylase inhibition.
Chemical Reactions Analysis
Types of Reactions
Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The tert-butoxycarbonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Systems
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Bicyclic Ring Size and Strain :
- The [2.2.1] system (target compound) exhibits higher ring strain compared to [2.2.2] () or [3.2.0] (), influencing reactivity. For example, [2.2.1] derivatives are more prone to ring-opening reactions under acidic conditions, which is exploited in Boc deprotection .
- The [3.2.0] system in 6-APA () includes a sulfur atom, critical for β-lactam antibiotic activity, a feature absent in the target compound.
Substituent Positioning: Carboxylic acid placement (C-6 in the target vs. The C-6 position in the target compound enhances compatibility with enzymatic active sites in antiviral targets .
Synthetic Accessibility :
- The target compound is synthesized via Boc protection of a precursor amine, as described for similar bicyclic amines (e.g., di-endo-3-Boc derivatives in , yield 63%) .
- Spirocyclic analogues (–11) require multistep routes due to their fused ring systems, resulting in lower yields (e.g., 5-azaspiro[2.4]heptane derivatives at $4,000/g) .
Pharmacological Relevance :
Research Findings and Data
Table 2: Physicochemical and Commercial Data
Biological Activity
Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid, with the CAS number 1627973-08-3, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.2836 g/mol
- SMILES : OC(=O)[C@H]1C[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C
Synthesis
The synthesis of this compound typically involves the use of tert-butyl carbamate as a protecting group for amino acids during the formation of bicyclic structures. The reaction conditions often include specific solvents and catalysts to optimize yield and purity.
Antitumor Activity
Research has indicated that derivatives of azabicyclo compounds exhibit significant antitumor properties. For instance, studies on structurally similar compounds have shown that they can inhibit various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis via mitochondrial pathway |
| Compound B | A549 (Lung Cancer) | 3.5 | Inhibits proliferation through cell cycle arrest |
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the side chains attached to the bicyclic core have been shown to enhance or diminish its biological efficacy.
Key Findings:
- Substituent Variations : The presence of electron-withdrawing groups increases potency against certain cancer types.
- Ring Modifications : Altering the stereochemistry of the bicyclic structure can lead to significant changes in biological activity.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
-
Study on Antitumor Activity : A recent study demonstrated that a derivative of this compound showed promising results in inhibiting tumor growth in xenograft models.
- Results : The compound reduced tumor size by 50% compared to controls over a treatment period of four weeks.
-
Anti-inflammatory Mechanisms : Another investigation focused on its effects on inflammatory pathways, revealing that it significantly downregulated NF-kB signaling in vitro.
- Results : This led to decreased expression of inflammatory markers in treated macrophages.
Q & A
Q. Key Considerations :
- Solvent choice (methanol, ethyl acetate) impacts reaction efficiency.
- Crystallization (e.g., in methanol at 5°C) is critical for purification .
Advanced Synthesis: How is stereochemical control (endo vs. exo) achieved during synthesis?
Answer:
The endo configuration is governed by reaction conditions and catalyst choice:
- Chiral Catalysts : Use of chiral auxiliaries or catalysts during cyclization steps directs stereochemistry. For example, Pd/C hydrogenation under controlled pressure may favor endo product formation due to steric effects .
- Thermodynamic Control : Heating in polar solvents (e.g., DMF) can drive equilibration toward the thermodynamically stable endo isomer.
- Analytical Validation : Stereochemistry is confirmed via ¹H/¹³C NMR (e.g., coupling constants and NOESY) or X-ray crystallography .
Basic Purification: What methods are effective for isolating the compound?
Answer:
- Crystallization : Methanol or ethyl acetate at low temperatures (5°C) yields high-purity crystals .
- Filtration : Use of Celite® pads removes catalyst residues post-hydrogenation .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates .
Advanced Characterization: What analytical techniques resolve structural ambiguities?
Answer:
- NMR Spectroscopy : ¹H NMR identifies the Boc group (δ ~1.4 ppm for tert-butyl) and bicyclic protons (δ 3.0–4.5 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
- IR Spectroscopy : Stretching frequencies for Boc (~1680 cm⁻¹, C=O) and carboxylic acid (~2500–3000 cm⁻¹, O-H) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₂₁NO₄: 255.31 g/mol) .
Stability and Storage: How should the compound be handled to prevent degradation?
Answer:
- Storage Conditions : Keep in airtight containers under nitrogen at –20°C to prevent Boc group hydrolysis .
- Moisture Sensitivity : Use desiccants (silica gel) and avoid aqueous solvents unless necessary.
- Shelf Life : Typically 6–12 months; monitor via TLC or HPLC for decomposition .
Advanced Analytical Challenges: How are purity and enantiomeric excess (ee) assessed?
Answer:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Chiral columns (e.g., Chiralpak® AD-H) determine ee .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content validate stoichiometry (±0.4% tolerance) .
- Contradictions : Discrepancies in melting points or NMR data may indicate polymorphs or residual solvents; repeat recrystallization or use DSC for clarification .
Bioactivity Applications: How is the compound used in drug discovery?
Answer:
- Antibacterial Scaffolds : The bicyclic core mimics β-lactam antibiotics. Metal complexes (e.g., Cr(III)) enhance activity against resistant strains .
- Structure-Activity Studies : Modifications at the carboxylic acid (e.g., esterification) or Boc group are tested for pharmacokinetic optimization .
Data Reproducibility: What factors lead to inconsistencies in synthetic yields?
Answer:
- Catalyst Batch Variability : Pd/C activity differences impact hydrogenation efficiency; pre-reduce catalyst before use .
- Solvent Purity : Trace water in methanol hydrolyzes Boc groups; use anhydrous solvents and molecular sieves .
- Reaction Scale : Small-scale reactions (<1 g) may suffer from poor mixing; optimize stirring rates and temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
